N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide
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Overview
Description
N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide is an organic compound with a complex structure that includes both methoxy and sulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide typically involves a multi-step process. One common method starts with the reaction of 4-methoxyaniline with propionic acid to form N-(4-methoxyphenyl)propanamide . This intermediate is then reacted with 4-(propylsulfamoyl)phenyl chloride under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like toluene and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide is unique due to its combination of methoxy and sulfamoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-14-20-26(23,24)18-11-4-15(5-12-18)6-13-19(22)21-16-7-9-17(25-2)10-8-16/h4-5,7-12,20H,3,6,13-14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJTXCIPWGMSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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